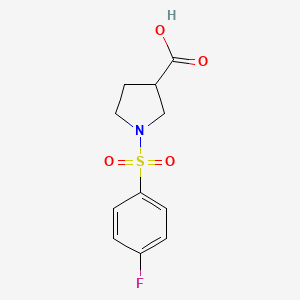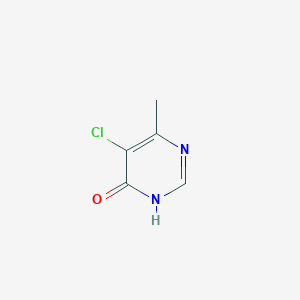![molecular formula C17H18BrNO2 B1531033 2-Bromo-N-[2-(3-phenylpropoxy)phenyl]acetamide CAS No. 1138442-46-2](/img/structure/B1531033.png)
2-Bromo-N-[2-(3-phenylpropoxy)phenyl]acetamide
Vue d'ensemble
Description
“2-Bromo-N-[2-(3-phenylpropoxy)phenyl]acetamide” is a biochemical used for proteomics research . It has a molecular weight of 348.23 and a molecular formula of C17H18BrNO2 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Bromo-N-[2-(3-phenylpropoxy)phenyl]acetamide” are not fully detailed in the available resources. Its molecular weight is 348.23 , but other properties like melting point, boiling point, solubility, and stability are not specified.Applications De Recherche Scientifique
Synthesis and Pharmaceutical Applications :
- The synthesis of enantiomers of 4-(3-chloro-2-hydroxypropoxy)phenyl)acetamide, a building block for the cardioselective β-blocker atenolol, was achieved using lipase B from Candida antarctica, demonstrating the potential of 2-Bromo-N-[2-(3-phenylpropoxy)phenyl]acetamide derivatives in pharmaceutical synthesis (Lund, Bøckmann, & Jacobsen, 2016).
Antimicrobial Activity :
- Research on 2-bromo-N-(phenylsulfonyl)acetamide derivatives has shown their effectiveness as antimicrobials. For instance, certain synthesized compounds displayed significant activity against various microbial strains, highlighting the chemical's potential in developing new antimicrobial agents (Fahim & Ismael, 2019).
Catalysis and Chemical Reactions :
- Studies involving chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using immobilized lipase as a catalyst are significant. This process is crucial for the natural synthesis of antimalarial drugs, suggesting an application in the synthesis of medically important compounds (Magadum & Yadav, 2018).
Pharmacological Potential :
- A study on the synthesis of N-(1-(4-bromophenyl)ethyl)-2-phenoxyacetamide derivatives explored their potential as cytotoxic, anti-inflammatory, analgesic, and antipyretic agents. This research underlines the importance of such compounds in developing new therapeutic drugs (Rani, Pal, Hegde, & Hashim, 2016).
Analytical Chemistry Applications :
- The compound has also been used in the study of the roles of halides in the degradation of acetaminophen by UV/H2O2 treatment. This research has implications for understanding the chemical processes involved in water and wastewater treatment, showcasing the broader environmental applications of the chemical (Li et al., 2015).
Molecular Interaction Studies :
- Research on the interactions of various bromo- and chloro-phenyl derivatives, including 2-bromo-N-[2-(3-phenylpropoxy)phenyl]acetamide, has provided insights into molecular assembly processes. These studies are essential for understanding molecular interactions in various chemical and biological systems (Hazra et al., 2014).
Propriétés
IUPAC Name |
2-bromo-N-[2-(3-phenylpropoxy)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO2/c18-13-17(20)19-15-10-4-5-11-16(15)21-12-6-9-14-7-2-1-3-8-14/h1-5,7-8,10-11H,6,9,12-13H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKUDVUAUHFCLMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCOC2=CC=CC=C2NC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 3-[(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]-1H-indole-2-carboxylate](/img/structure/B1530950.png)
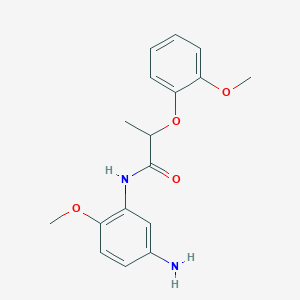
![Fmoc-S-[2-(4-pyridyl)ethyl]-DL-penicillamine](/img/structure/B1530953.png)

![N'-[(E)-(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]nicotinohydrazide](/img/structure/B1530956.png)
![3-[(4-Chlorophenyl)hydrazinylidene]-2-hydroxyimino-N-phenylbutanamide](/img/structure/B1530957.png)
![4-Pyridinepropanoicacid, 2,6-dichloro-a-[1-(methylamino)ethylidene]-b-oxo-, methyl ester](/img/structure/B1530958.png)
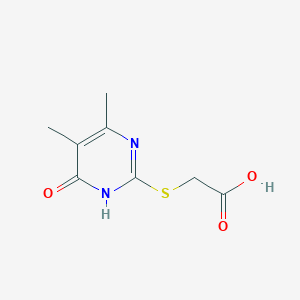
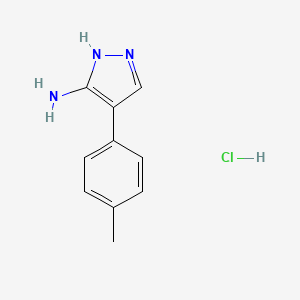
![[2-(Methoxymethyl)-4-methyl-1,3-thiazol-5-yl]-methylamine dihydrochloride](/img/structure/B1530965.png)
